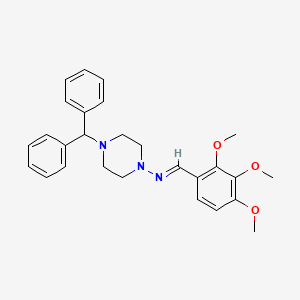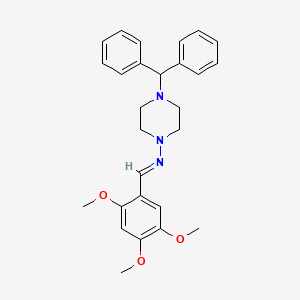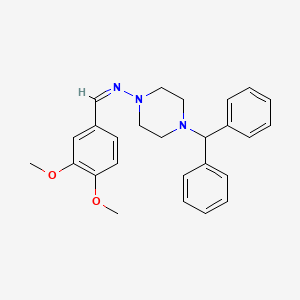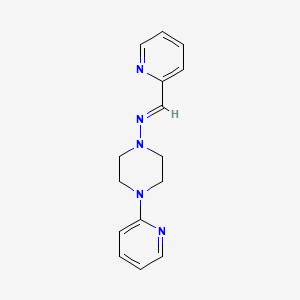
4-(2-pyridinyl)-N-(2-pyridinylmethylene)-1-piperazinamine
説明
4-(2-pyridinyl)-N-(2-pyridinylmethylene)-1-piperazinamine, also known as PPMP, is a small molecule that has been the subject of scientific research due to its potential therapeutic applications.
作用機序
4-(2-pyridinyl)-N-(2-pyridinylmethylene)-1-piperazinamine inhibits the activity of sphingosine kinase, which leads to a decrease in the production of sphingosine-1-phosphate. This, in turn, leads to a decrease in cell proliferation and an increase in apoptosis, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
4-(2-pyridinyl)-N-(2-pyridinylmethylene)-1-piperazinamine has the advantage of being a small molecule that can easily penetrate cell membranes, making it a potential therapeutic agent for intracellular targets. However, its low yield in synthesis and potential toxicity at high doses are limitations for its use in lab experiments.
将来の方向性
Future research on 4-(2-pyridinyl)-N-(2-pyridinylmethylene)-1-piperazinamine could focus on optimizing its synthesis method to increase yield and reduce toxicity. It could also be studied for its potential therapeutic applications in other diseases, such as infectious diseases and autoimmune diseases. Additionally, its mechanism of action could be further elucidated to better understand its effects on cellular signaling pathways.
科学的研究の応用
4-(2-pyridinyl)-N-(2-pyridinylmethylene)-1-piperazinamine has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Its ability to inhibit the activity of sphingosine kinase, an enzyme involved in the synthesis of sphingosine-1-phosphate, has been of particular interest in cancer research.
特性
IUPAC Name |
(E)-1-pyridin-2-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-3-7-16-14(5-1)13-18-20-11-9-19(10-12-20)15-6-2-4-8-17-15/h1-8,13H,9-12H2/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADATUEGSQQGPNP-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662195 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(cyclobutylmethyl)-3-hydroxy-3-{[(1-phenylcyclopropyl)amino]methyl}-2-piperidinone](/img/structure/B3886274.png)
![[(1R)-1-benzyl-2-(4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}-1-piperidinyl)-2-oxoethyl]amine hydrochloride](/img/structure/B3886281.png)

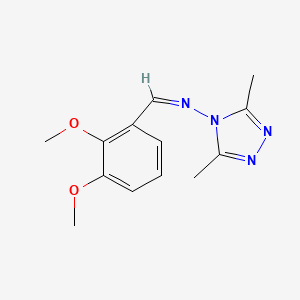
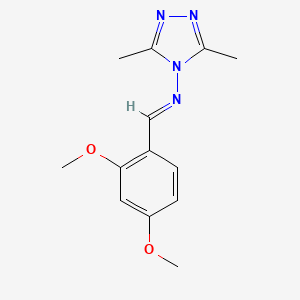
![{2-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B3886322.png)
![4-benzyl-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B3886326.png)
![4-benzyl-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B3886330.png)
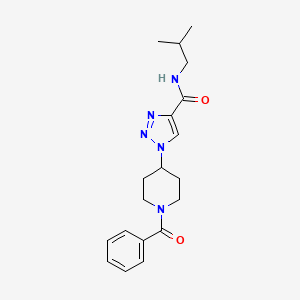
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B3886362.png)
